(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
Description
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is a chiral bicyclic compound featuring a six-membered oxane (tetrahydropyran) ring with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a carboxylic acid moiety at the 2-position. Its stereochemistry (2S,4R) is critical for applications in pharmaceutical synthesis, particularly as an intermediate in drug development . Analytical methods such as HPLC, NMR, and LCMS ensure high purity (>97%), which is essential for its use in medicinal chemistry . The compound’s molecular formula is C₁₁H₁₉NO₅ (MW: 245.27 g/mol), and it is commercially available for research and industrial purposes .
Properties
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLJGXKSGRHSC-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCO[C@@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with the corresponding oxane carboxylic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Oxane derivatives with ketone or aldehyde functionalities.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Free amino oxane carboxylic acids after Boc removal.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding. The Boc protecting group allows for selective deprotection and functionalization, facilitating the study of specific biochemical pathways.
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be used as lead compounds in drug discovery.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex molecules makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in further chemical reactions, facilitating the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Green Chemistry : The TBMP separation method sets a precedent for sustainable manufacturing of the target compound, though current protocols still rely on DCM and TFA .
- Cost Drivers : Racemic mixtures (e.g., rac-(2R,4R)-oxane) are 5–10× more expensive than enantiopure forms due to resolution complexity .
- Biological Activity : Fluorination improves pharmacokinetics but requires stringent safety evaluations .
Biological Activity
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid, identified by its CAS number 2306245-87-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H19NO5. It features a tert-butoxycarbonyl group which is commonly used in peptide synthesis to protect amino groups. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the coupling of appropriate precursors through amide bond formation. Various methodologies have been explored to optimize yield and purity, including the use of different coupling agents and solvents.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds in the same chemical class. For instance, tetrahydroisoquinoline derivatives have shown promising activity against human coronaviruses such as HCoV-229E and HCoV-OC43. These compounds were evaluated for their cytotoxicity and antiviral efficacy, suggesting that structural modifications could enhance their biological properties .
| Compound Code | Cytotoxicity (MRC-5) | Antiviral Activity (229E Strain) | Cytotoxicity (HCT-8) | Antiviral Activity (OC-43 Strain) |
|---|---|---|---|---|
| 4a | 670 ± 29 µM | 320 µM | - | 47 ± 2 µM |
| 4c | 274 ± 12 µM | 100 µM | - | 18 ± 1 µM |
| 4d | 299 ± 13 µM | 100 µM | - | 100 ± 4 µM |
This table summarizes the cytotoxicity and antiviral activity against two strains of coronavirus for various compounds related to the oxane structure .
Antitumor and Antiparasitic Activities
Compounds with similar structural motifs have also been investigated for antitumor and antiparasitic activities. For example, THIQ derivatives demonstrated low cytotoxicity towards mammalian cells while exhibiting significant in vitro activity against drug-resistant strains of Plasmodium falciparum, indicating a potential role in treating malaria .
Case Studies
- Antiviral Screening : A study conducted on a series of THIQ derivatives included this compound as part of a broader screening for antiviral agents. The results indicated that modifications at specific positions significantly influenced both cytotoxicity and antiviral efficacy.
- Antiparasitic Evaluation : In vitro studies assessed the activity of related compounds against P. falciparum, revealing that certain substitutions could enhance efficacy while maintaining safety profiles suitable for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
